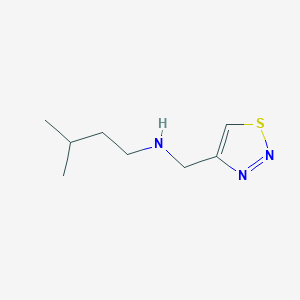![molecular formula C10H16N2O5S B13305344 tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate is a chemical compound with a complex structure that includes a furan ring, a carbamate group, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate typically involves the reaction of chlorosulfonyl isocyanate with tert-butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Reaction Setup: Chlorosulfonyl isocyanate is added to a solution of tert-butanol in an appropriate solvent.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around room temperature, to facilitate the reaction.
Product Isolation: The reaction mixture is then purified to isolate tert-Butyl N-[2-(methylsulfam
Properties
Molecular Formula |
C10H16N2O5S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H16N2O5S/c1-10(2,3)17-9(13)12-7-5-6-16-8(7)18(14,15)11-4/h5-6,11H,1-4H3,(H,12,13) |
InChI Key |
VVYIAUJPCKECIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



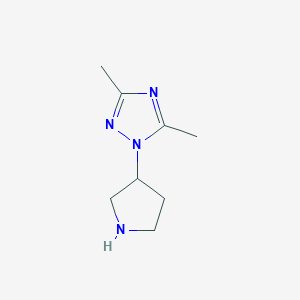
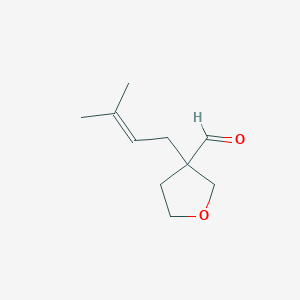

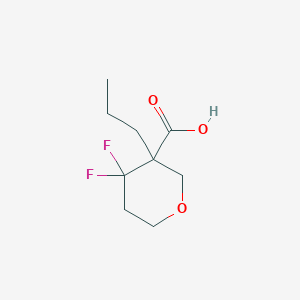
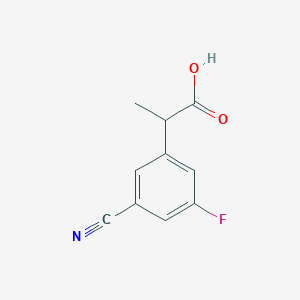

amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)

![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
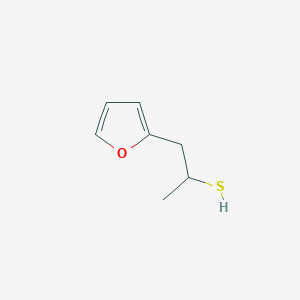
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
